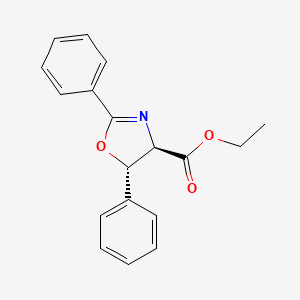![molecular formula C11H13F3N2O2 B12554240 N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide CAS No. 194098-62-9](/img/structure/B12554240.png)
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is an organic compound known for its applications in biochemical and pharmaceutical research. It is a solid substance with a chemical formula of C10H15N3O and a molecular weight of 193.25 g/mol. This compound is colorless to yellowish crystalline powder at room temperature and has some solubility in various solvents .
Preparation Methods
The preparation of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide typically involves a multi-step reaction. One common method is the hydrogenation reduction reaction of acetophenone and p-nitroaniline to prepare N-(4-aminophenethyl) aniline. This intermediate is then reacted with methyl ammonium chloride to obtain the target product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and phenoxy groups.
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Biochemical Research: It is used as an active enzyme labeling reagent in enzymatic research, enzyme kinetic experiments, and enzyme activity analysis.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and other compounds.
Industrial Applications: It is utilized in various industrial processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide can be compared with similar compounds such as N-[2-(4-aminophenoxy)ethyl]acetamide. While both compounds share similar structural features, this compound is unique due to the presence of the trifluoro group, which imparts distinct chemical properties and reactivity. Other similar compounds include various derivatives of aminophenoxyethyl and methylacetamide .
Properties
CAS No. |
194098-62-9 |
|---|---|
Molecular Formula |
C11H13F3N2O2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
N-[2-(4-aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-16(10(17)11(12,13)14)6-7-18-9-4-2-8(15)3-5-9/h2-5H,6-7,15H2,1H3 |
InChI Key |
JFGUEQBNBUGDFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
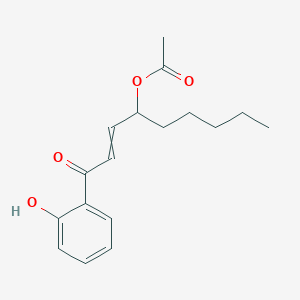
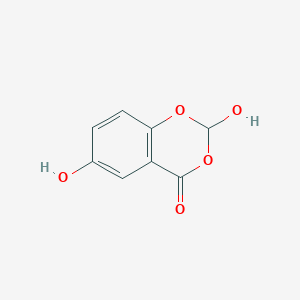
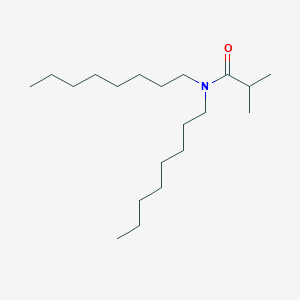
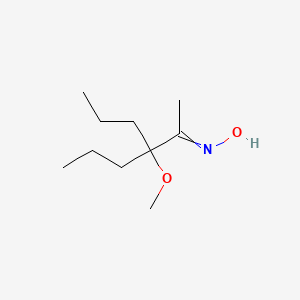
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)


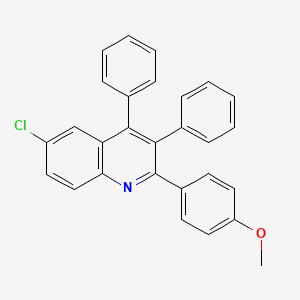
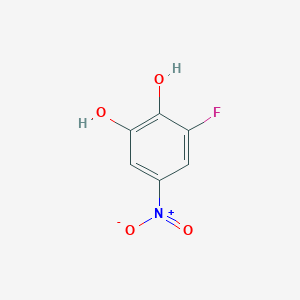
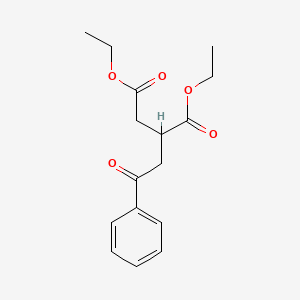
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
